molecular formula C22H16N4O B14362469 3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one CAS No. 91045-41-9

3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one

Cat. No.: B14362469
CAS No.: 91045-41-9
M. Wt: 352.4 g/mol
InChI Key: OSYDJIQRXURUSA-UHFFFAOYSA-N
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Description

3-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a benzimidazole moiety fused to a quinazolinone structure, which imparts unique chemical and biological properties. Quinazolinone derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone to form the benzimidazole intermediate. This intermediate is then subjected to cyclization with anthranilic acid derivatives under acidic or basic conditions to yield the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, thereby affecting cellular processes. The quinazolinone core can inhibit enzymes involved in cell proliferation and survival, making it a potential anticancer agent. The compound may also modulate signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Another benzimidazole-quinoline derivative with anticancer properties.

    3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: Known for its anticancer activity against breast cancer cell lines.

Uniqueness

3-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methylquinazolin-4(3H)-one is unique due to its specific structural features that combine the pharmacophoric elements of both benzimidazole and quinazolinone. This dual functionality enhances its biological activity and makes it a versatile compound for various applications.

Properties

CAS No.

91045-41-9

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

3-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C22H16N4O/c1-14-23-17-10-4-2-8-15(17)22(27)26(14)20-13-7-3-9-16(20)21-24-18-11-5-6-12-19(18)25-21/h2-13H,1H3,(H,24,25)

InChI Key

OSYDJIQRXURUSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N4

Origin of Product

United States

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